

Spectroscopic Data of Tetraphenylphthalic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: *Tetraphenylphthalic anhydride*

CAS No.: *4741-53-1*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **Tetraphenylphthalic anhydride**. The information presented is intended to support research, development, and quality control activities where this compound is utilized.

Introduction

Tetraphenylphthalic anhydride ($\text{C}_{32}\text{H}_{20}\text{O}_3$) is a key intermediate in the synthesis of various organic compounds, including polymers and dyes. Its rigid, sterically hindered structure, arising from the four phenyl substituents, imparts unique properties to the molecules derived from it. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide focuses on the ^1H and ^{13}C NMR data, which are fundamental for the structural elucidation of this complex molecule.

^1H and ^{13}C NMR Spectroscopic Data

The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

¹H NMR Data

Due to the complex aromatic nature of **tetraphenylphthalic anhydride**, the ¹H NMR spectrum primarily exhibits signals in the aromatic region. The twenty protons of the four phenyl rings are chemically similar, leading to a complex multiplet.

Table 1: ¹H NMR Chemical Shift Data for **Tetraphenylphthalic Anhydride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.05 - 7.35	m	20H	Aromatic Protons

Note: The broad multiplet is a result of the overlapping signals of the ortho, meta, and para protons of the four phenyl rings.

¹³C NMR Data

The ¹³C NMR spectrum provides more detailed structural information, with distinct signals for the carbonyl carbons, the quaternary carbons of the phthalic anhydride core, and the carbons of the phenyl substituents.

Table 2: ¹³C NMR Chemical Shift Data for **Tetraphenylphthalic Anhydride**

Chemical Shift (δ) ppm	Assignment
162.5	Carbonyl Carbons (C=O)
145.0	Quaternary Carbons of the Phenyl Rings
135.2	Quaternary Carbons of the Phthalic Core
131.5	Aromatic CH Carbons
128.0	Aromatic CH Carbons
127.5	Aromatic CH Carbons
125.8	Aromatic CH Carbons

Note: The assignments are based on typical chemical shift ranges for similar aromatic and carbonyl carbons.

Experimental Protocols

The following protocols describe the general procedures for acquiring ^1H and ^{13}C NMR spectra of **tetraphenylphthalic anhydride**.

Sample Preparation

- **Dissolution:** Accurately weigh approximately 10-20 mg of **tetraphenylphthalic anhydride** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- **Homogenization:** Gently vortex or sonicate the sample to ensure complete dissolution.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- **Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

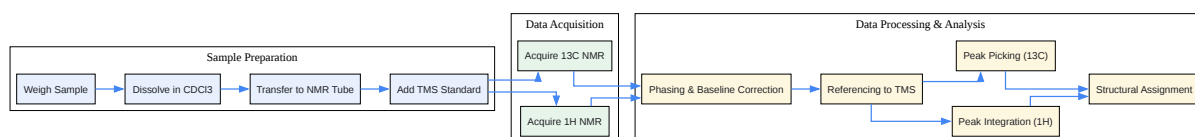
NMR Data Acquisition

- **Spectrometer:** The data presented in this guide were referenced from spectra obtained on a Varian CFT-20 spectrometer.[1] However, any modern NMR spectrometer with a frequency of 300 MHz or higher is suitable.

- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32 scans are typically sufficient.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-15 ppm.
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.

Experimental Workflow and Data Analysis

The process of obtaining and analyzing the NMR data can be visualized as a streamlined workflow.

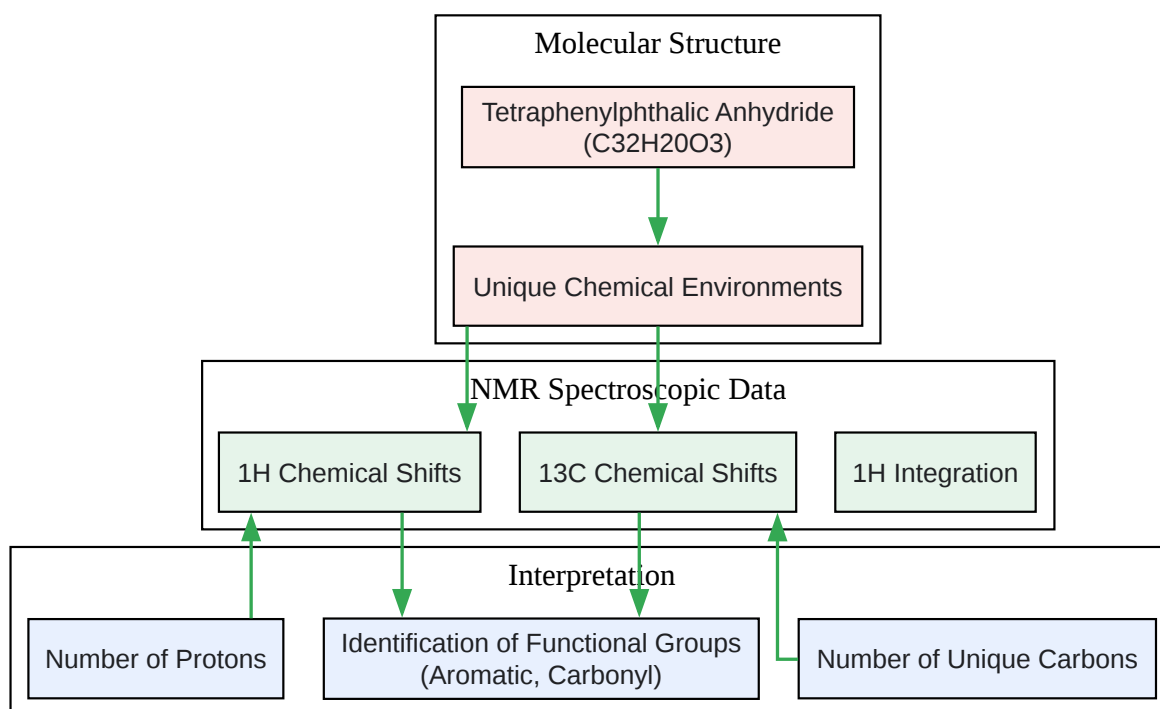


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A flowchart illustrating the NMR experimental and data analysis workflow.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR data relies on the logical connection between the molecular structure and the observed spectral features.



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A diagram showing the logical flow from molecular structure to NMR data interpretation.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopic data of **tetraphenylphthalic anhydride**. For more detailed analysis, such as two-dimensional NMR techniques (COSY, HSQC, HMBC), further experimental work is recommended.

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References

- [1. dev.spectrabase.com \[dev.spectrabase.com\]](https://dev.spectrabase.com)
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